1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine is an organic compound that features a triazole ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The chloropyridine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the chloropyridine moiety.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the chloropyridine moiety.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and chloropyridine moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. This can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloropyridin-3-yl)-5-[(3-arylisoxazol-5-yl)methoxy]methylisoxazoles: These compounds share the chloropyridine moiety and have similar applications in medicinal chemistry.
1,3,4-Oxadiazole derivatives: These compounds also contain a heterocyclic ring and are used in similar applications, such as insecticides and pharmaceuticals.
Uniqueness
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of the triazole ring and chloropyridine moiety
Properties
Molecular Formula |
C8H8ClN5 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-11-2-1-6(7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
QRUDKMCKGDGTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
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